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Compound of Interest

Compound Name: trans-Cyclohexane-p-bis(C-OTs)

Cat. No.: B15621121

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-bis(tosyloxymethyl)cyclohexane, also referred to as trans-Cyclohexane-p-bis(C-
OTs), is a key bifunctional linker molecule increasingly utilized in the field of targeted protein
degradation. Its rigid trans-cyclohexyl core imparts conformational stability to Proteolysis
Targeting Chimeras (PROTACS), influencing their binding affinity and the formation of the
ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a
comprehensive overview of the known properties, synthesis, and relevant applications of this
important chemical entity.

Chemical and Physical Properties

The immediate precursor to trans-1,4-bis(tosyloxymethyl)cyclohexane is trans-1,4-
cyclohexanedimethanol. The properties of this precursor are well-documented and essential for
the synthesis of the target molecule.

Precursor: trans-1,4-Cyclohexanedimethanol
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Property Value Reference
CAS Number 3236-48-4 [11[2]
Molecular Formula CsH1602 [2]
Molecular Weight 144.21 g/mol [2]
Appearance White crystalline powder [2]

Melting Point 61-66 °C [2]

Boiling Point 283 °C [3]

Density 1.0200 g/mL [2]
Solubility Soluble in water [2]

While specific experimental data for the final product, trans-1,4-

bis(tosyloxymethyl)cyclohexane, is not widely published in comprehensive databases, its

properties can be inferred from its structure and the tosylation reaction. It is expected to be a

stable, crystalline solid with significantly reduced polarity compared to its diol precursor.

Experimental Protocols

The synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane involves the tosylation of trans-1,4-

cyclohexanedimethanol. The following is a generalized experimental protocol based on

standard tosylation procedures.

Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane

Materials:

trans-1,4-cyclohexanedimethanol
p-Toluenesulfonyl chloride (TsClI)
Pyridine (or another suitable base)

Dichloromethane (DCM) or other suitable aprotic solvent
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Hydrochloric acid (HCI), aqueous solution
Sodium bicarbonate (NaHCOs), agueous solution
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve trans-1,4-cyclohexanedimethanol in anhydrous pyridine or a mixture of an aprotic
solvent like DCM and a base such as triethylamine.

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (at least 2 molar
equivalents) to the cooled solution with stirring. The reaction is exothermic, and the
temperature should be maintained at or below 0 °C during the addition.

Reaction: Allow the reaction mixture to stir at 0 °C for a few hours and then let it warm to
room temperature, stirring overnight to ensure complete reaction.

Work-up:
o Quench the reaction by the slow addition of cold water or ice.

o If DCM was used as a solvent, separate the organic layer. If pyridine was the solvent,
extract the product into a suitable organic solvent like ethyl acetate.

o Wash the organic layer sequentially with cold dilute HCI (to remove pyridine), water,
saturated NaHCOs solution, and finally with brine.

o Dry the organic layer over anhydrous MgSOa4 or NazSOa.
Purification:

o Filter off the drying agent.
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o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol, ethyl acetate/hexanes) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane as

a white solid.

Role in PROTACSs and Signaling Pathways

trans-1,4-bis(tosyloxymethyl)cyclohexane serves as a rigid linker in the synthesis of PROTACSs.
PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
recruiting an E3 ubiquitin ligase to it.[3][4] The general mechanism of action for a PROTAC is a

key signaling pathway in targeted protein degradation.

The rigid nature of the trans-cyclohexyl linker is crucial for pre-organizing the PROTAC
molecule into a conformation that is favorable for the formation of a stable and productive
ternary complex (Target Protein-PROTAC-ES3 Ligase).[5] This can lead to enhanced
degradation efficiency of the target protein.

The signaling pathway initiated by a PROTAC containing this linker can be visualized as

follows:
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PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using trans-1,4-bis(tosyloxymethyl)cyclohexane typically involves
sequential nucleophilic substitution reactions where the tosylate groups act as excellent leaving

groups.
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PROTAC synthesis workflow.

In conclusion, trans-1,4-bis(tosyloxymethyl)cyclohexane is a valuable synthetic building block,
particularly in the design and development of PROTACS. Its rigid stereochemistry provides a
level of conformational constraint that can be advantageous for optimizing the efficacy of these
novel therapeutic agents. Further research into the specific properties of this linker and its
impact on the pharmacokinetics and pharmacodynamics of PROTACSs is an active area of
investigation in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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